molecular formula C19H27N3O3 B2382356 4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1047678-80-7

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Cat. No. B2382356
CAS RN: 1047678-80-7
M. Wt: 345.443
InChI Key: RSEBVPJDKDUCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, also known as C16, is a synthetic compound that has gained interest in scientific research due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

A study by El‐Faham et al. (2013) detailed the use of OxymaPure/DIC for the efficient synthesis of α-ketoamide derivatives, demonstrating clear superiority in terms of purity and yield over traditional methods. This approach involved synthesizing 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, characterized using various analytical techniques (El‐Faham et al., 2013).

Molecular Docking and Biological Activities

K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. Their research indicated potential nonlinear optical materials and biological activities, supported by theoretical and experimental data (Vanasundari et al., 2018).

Application in Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the single-pot synthesis of hydroxamic acids and ureas from carboxylic acids without racemization, offering a cost-effective and environmentally friendly method (Thalluri et al., 2014).

Structural and Optical Studies

Rahul Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and conducted a comprehensive study of its molecular structure, including vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, using both experimental and theoretical approaches (Raju et al., 2015).

properties

IUPAC Name

4-(2-cyanoanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-5-8-14(4-2)13-21-17(19(24)25)11-18(23)22-16-10-7-6-9-15(16)12-20/h6-7,9-10,14,17,21H,3-5,8,11,13H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBVPJDKDUCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Cyanophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

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